2-ethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
The compound 2-ethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a benzamide derivative featuring a 2-ethoxybenzoyl group linked to a 1,2,3,4-tetrahydroquinoline scaffold substituted with a 4-methylbenzenesulfonyl (tosyl) group at the 1-position. This structure combines a rigid tetrahydroquinoline core with sulfonyl and ethoxybenzamide functionalities, which are often associated with enhanced solubility and bioactivity in medicinal chemistry.
Properties
IUPAC Name |
2-ethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-3-31-24-9-5-4-8-22(24)25(28)26-20-12-15-23-19(17-20)7-6-16-27(23)32(29,30)21-13-10-18(2)11-14-21/h4-5,8-15,17H,3,6-7,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSSFIPFGPMDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an ethoxy group and a sulfonamide moiety linked to a tetrahydroquinoline core. Its molecular formula is C19H24N2O3S, with a molecular weight of 360.47 g/mol. The presence of the sulfonyl group is particularly noteworthy as it often enhances biological activity.
Research indicates that compounds similar to this compound may exhibit their effects through various mechanisms:
- Inhibition of Protein Tyrosine Phosphatase (PTP) : Similar compounds have been shown to inhibit PTP1B, a key regulator in insulin signaling pathways. This inhibition can enhance insulin sensitivity and glucose uptake in cells .
- Antibacterial Activity : Sulfonamide derivatives often demonstrate antibacterial properties by interfering with bacterial folate synthesis. The specific activity of this compound against various bacterial strains remains an area for further exploration .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds and their implications:
Case Studies
Several studies have investigated the biological activity of related compounds:
- Insulin Sensitivity Enhancement : In vitro studies demonstrated that compounds designed based on the bioisosteric principle significantly improved glucose uptake in muscle cells by inhibiting PTP1B. This suggests that modifications to the benzamide structure can lead to enhanced pharmacological profiles .
- Antibacterial Evaluation : A series of sulfonamide derivatives were synthesized and evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of effectiveness, highlighting the importance of structural modifications in optimizing antibacterial activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations :
- Sulfonyl vs. Heterocyclic Substitutions : The target compound’s 4-methylbenzenesulfonyl group contrasts with the piperidinyl or pyrrolidinyl groups in ’s analogs . Sulfonyl groups enhance metabolic stability and binding to hydrophobic enzyme pockets, whereas nitrogen-containing heterocycles (e.g., piperidine) may improve solubility and CNS penetration.
- Benzamide Backbone : The 2-ethoxybenzamide moiety in the target compound is structurally distinct from the thiophenecarboximidamide in ’s compound 70 or the ethoxymethoxy group in etobenzanid . Ethoxy groups typically increase lipophilicity, which could influence membrane permeability compared to polar carboximidamide or methoxy groups.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s amide C=O stretch (~1663–1682 cm⁻¹, based on ’s hydrazinecarbothioamides) and sulfonyl S=O stretch (~1350–1200 cm⁻¹) would align with similar benzamide/sulfonyl compounds .
- 1H-NMR: The tetrahydroquinoline protons (δ 1.5–2.5 ppm for CH₂ groups) and aromatic protons (δ 6.5–8.0 ppm) would resemble those in ’s analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
